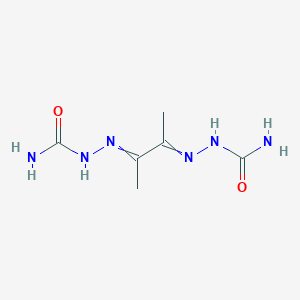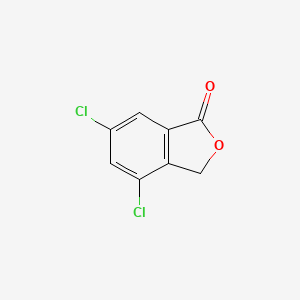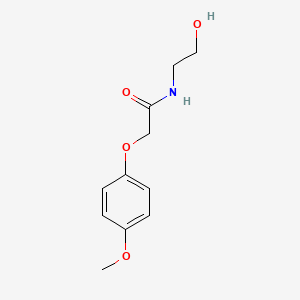
Ethynyl(dimethyl)propoxysilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethynyl(dimethyl)propoxysilane is an organosilicon compound characterized by the presence of an ethynyl group attached to a silicon atom, which is further bonded to two methyl groups and a propoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethynyl(dimethyl)propoxysilane typically involves the reaction of dimethylchlorosilane with an ethynyl-containing reagent under controlled conditions. One common method is the reaction of dimethylchlorosilane with ethynylmagnesium bromide, followed by the addition of propanol to introduce the propoxy group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethynyl(dimethyl)propoxysilane can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ethynyl group to an ethyl group.
Substitution: The silicon atom can participate in substitution reactions, where the propoxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of ethyl-substituted silanes.
Substitution: Formation of various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Ethynyl(dimethyl)propoxysilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its role in the synthesis of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of Ethynyl(dimethyl)propoxysilane involves its ability to participate in various chemical reactions due to the presence of the reactive ethynyl group. The silicon atom can form stable bonds with other elements, allowing the compound to act as a versatile building block in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
Similar Compounds
Ethynyl(trimethyl)silane: Similar structure but with three methyl groups instead of a propoxy group.
Vinyl(dimethyl)propoxysilane: Contains a vinyl group instead of an ethynyl group.
Phenyl(dimethyl)propoxysilane: Contains a phenyl group instead of an ethynyl group.
Uniqueness
Ethynyl(dimethyl)propoxysilane is unique due to the presence of the ethynyl group, which imparts distinct reactivity compared to similar compounds. The combination of the ethynyl group with the propoxy group and silicon atom allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.
Propiedades
Número CAS |
52673-44-6 |
|---|---|
Fórmula molecular |
C7H14OSi |
Peso molecular |
142.27 g/mol |
Nombre IUPAC |
ethynyl-dimethyl-propoxysilane |
InChI |
InChI=1S/C7H14OSi/c1-5-7-8-9(3,4)6-2/h2H,5,7H2,1,3-4H3 |
Clave InChI |
CFKPZNOIPOPJFV-UHFFFAOYSA-N |
SMILES canónico |
CCCO[Si](C)(C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


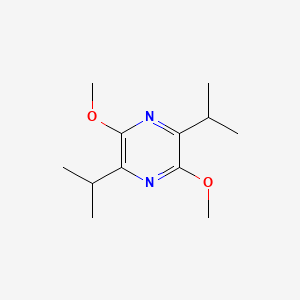

![Thieno[2,3-d]pyrimidine, 2-(2-thienyl)-](/img/structure/B14644572.png)
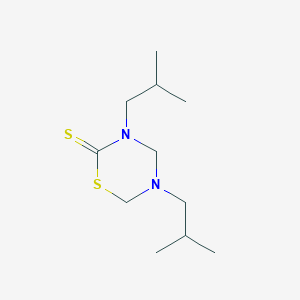
![3-chloro-N-[4-(3-chloropropanoylamino)butyl]propanamide](/img/structure/B14644585.png)

